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Executive Summary

5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a functionalized pyridine
derivative widely utilized as a scaffold in medicinal chemistry, particularly for Suzuki-Miyaura
cross-coupling and Knoevenagel condensations. Its stability is governed by two primary
factors: the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, and the
oxidative susceptibility of the C4-aldehyde moiety.[1] This guide provides a validated framework
for the identification, handling, and preservation of this compound to ensure data integrity in
drug development workflows.

Chemical Identity & Physicochemical Properties

The compound exists in a dynamic equilibrium that dictates its physical behavior and solubility
profile.[1] While often chemically named as the "2-hydroxy" derivative, the solid-state structure
predominantly adopts the 2-pyridone tautomer.[1]
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Attribute Technical Specification
IUPAC Name 5-Bromo-2-hydroxy-4-pyridinecarboxaldehyde
5-Bromo-2-o0xo0-1,2-dihydropyridine-4-
Alt.[2] Name
carbaldehyde
CAS Number 1227562-37-9
Molecular Formula CeH4BrNO2
Molecular Weight 202.01 g/mol
Physical State Solid powder
Color Off-white to pale yellow (purity dependent)
. Soluble in DMSO, DMF; Sparingly soluble in
Solubility
H20 (pH dependent)
pKa (Predicted) ~8.5 (OH/NH), ~11 (Aldehyde hydration)

1.1 The Tautomeric Duality

Researchers must recognize that "5-Bromo-2-hydroxyisonicotinaldehyde" is a nominal
designation. In the solid phase and neutral solution, the proton resides on the nitrogen, creating
the 2-pyridone structure.[1] This increases the melting point and polarity compared to a
standard pyridine derivative.[1]

Tautomeric Equilibrium

Pyridone Form High Polarity
(Amide-like) 1. (Requires DMSO/DM N

O-Alkylation Dominant in Solid State

... Potential

Hydroxy Form
(Aromatic Pyridine)
Less Stable in Solid State

Proton Transfer
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Figure 1: Tautomeric equilibrium shifting towards the Pyridone form, influencing solubility and
reactivity profiles.[1]

Stability Profile & Degradation Pathways

The stability of 5-Bromo-2-hydroxyisonicotinaldehyde is compromised by three specific
vectors: Oxidation, Hydration, and Photolysis.[1]

2.1 Oxidative Instability (The Aldehyde Vector)

The C4-aldehyde group is electron-deficient due to the pyridine ring and the adjacent bromine.
This makes it highly susceptible to autoxidation, converting the aldehyde into 5-bromo-2-
hydroxyisonicotinic acid.[1]

 Visual Indicator: Degradation is often accompanied by a color shift from pale yellow to deep
orange/brown.[1]

e Prevention: Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[1]

2.2 Hydrate Formation

In the presence of moisture, electron-deficient aldehydes can form gem-diols (hydrates).[1]
While reversible, this complicates NMR interpretation and accurate mass weighing.[1]

e Mechanism: R-CHO + H20 =& R-CH(OH)2

e Impact: Reduces effective molarity in reactions.[1]

2.3 Dehalogenation (Light Sensitivity)

Aryl bromides are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond,
leading to radical formation and polymerization or hydro-dehalogenation.[1]

Handling & Storage Protocols

To maintain purity >98% over extended periods (6+ months), the following "Self-Validating"
storage protocol must be implemented.
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Protocol: Inert Storage System

¢ Vessel: Amber glass vial with a Teflon-lined screw cap.
o Atmosphere: Purge headspace with dry Argon for 15 seconds before sealing.

o Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless lyophilized in sealed
ampoules, as freeze-thaw cycles promote hydration.[1]

» Desiccation: Place the vial inside a secondary container (e.g., a desiccator or a jar with
Drierite) to prevent moisture ingress.[1]

Re-Test Interval:
« Initial Check: Upon receipt.
¢ Routine Check: Every 3 months.

 Critical Check: 24 hours prior to use in GMP/GLP campaigns.[1]

Experimental Characterization Workflow

This workflow ensures the compound's identity and purity before use.[1]

4.1 HPLC Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).[1]

e Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of OH, improves peak
shape).[1]

¢ Mobile Phase B: Acetonitrile.[1]
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

e Success Criteria: Single peak >98% area.
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4.2 1H-NMR Validation (DMSO-d6)

Due to tautomerism, the NMR spectrum in DMSO-d6 will show distinct features of the pyridone
form.

¢ Aldehyde (-CHO): Singlet, ~9.8 - 10.2 ppm.[1]
e Amide NH: Broad singlet, ~11.0 - 12.5 ppm (Exchangeable with D20).[1]
e Aromatic Protons: Two singlets (or doublets with small coupling) representing H3 and H6.[1]

o Note: If the spectrum shows a sharp -OH peak instead of a broad NH, the solvent may be
acidic, or the equilibrium is shifted.[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.echemi.com/products/pd1805144912-5-bromo-2-hydroxynicotinic-acid.html
https://www.echemi.com/products/pd1805144912-5-bromo-2-hydroxynicotinic-acid.html
https://www.echemi.com/products/pd1805144912-5-bromo-2-hydroxynicotinic-acid.html
https://www.echemi.com/products/pd1805144912-5-bromo-2-hydroxynicotinic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Raw Sample
(5-Bromo-2-hydroxyisonicotinaldehyde)

~

4 Quality Contvrol Workflow

1. Visual Inspection
(Color/Clumping)

l

2. Solubility Check
(DMSO: Clear / Water: Cloudy)

:

3. HPLC-UV
(Purity >98%)
4. 1H-NMR
(Confirm Structure/Tautomer)
- J
Yes (6]

Release for Synthesis Recrystallize / Repurify

Click to download full resolution via product page

Figure 2: Step-by-step Quality Control workflow for validating compound integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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